An In-Depth Technical Guide to 2-(5-Mercaptotetrazole-1-yl)ethanol-d4: Properties, Synthesis, and Application
An In-Depth Technical Guide to 2-(5-Mercaptotetrazole-1-yl)ethanol-d4: Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, a deuterated isotopologue of a key pharmaceutical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, analytical characterization, and strategic applications of this stable-labeled compound.
Introduction: The Strategic Value of Isotopic Labeling
In modern pharmaceutical research and development, stable isotope-labeled compounds are indispensable tools.[1] The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), offers a subtle yet powerful modification to a molecule's properties.[2] This alteration, while minimally affecting the compound's chemical reactivity and biological behavior, provides a distinct mass signature that is readily detectable by mass spectrometry (MS).[1]
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is the deuterated analog of 2-(5-Mercaptotetrazole-1-yl)ethanol. The parent compound is a significant building block in the synthesis of the beta-lactam antibiotic, Flomoxef, and has also been identified as an inhibitor of vitamin K-dependent glutamylcarboxylase.[3] The introduction of four deuterium atoms onto the ethanol moiety creates a high-purity, stable internal standard, essential for precise quantification in complex biological matrices.
The primary application for this deuterated standard is in pharmacokinetic (PK) and drug metabolism (DMPK) studies, where it serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.[4][5] Its near-identical chemical nature to the unlabeled analyte ensures it co-elutes chromatographically and experiences similar ionization effects and matrix suppression, thereby correcting for variations during sample preparation and analysis.[6] This leads to highly accurate and reproducible quantification of the parent drug or its metabolites in plasma, urine, or tissue samples.[1]
Physicochemical and Structural Properties
The key to utilizing any analytical standard is a thorough understanding of its fundamental properties. The properties of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 are derived from its parent compound with adjustments for the isotopic labeling.
Chemical Structure
The molecular structure consists of a tetrazole ring, a five-membered heterocycle with four nitrogen atoms, substituted at the 1-position with a deuterated ethanol group and at the 5-position with a thiol group. The thiol group can exist in tautomeric equilibrium with the thione form.
Caption: Chemical structure and thione tautomer of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4.
Core Properties Summary
The following table summarizes the key computed and reported properties for both the deuterated compound and its non-deuterated parent.
| Property | 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 | 2-(5-Mercaptotetrazole-1-yl)ethanol | Data Source |
| Molecular Formula | C₃H₂D₄N₄OS | C₃H₆N₄OS | [4] |
| Molecular Weight | 150.20 g/mol | 146.17 g/mol | [4][7] |
| Exact Mass | 150.0513 g/mol | 146.0262 g/mol | [7] |
| CAS Number | Not available | 56610-81-2 | [7] |
| Appearance | White to Off-White Solid (Expected) | White to Off-White Solid | [8] |
| Isotopic Purity | Typically ≥98% | Not Applicable | [5] |
| Storage Temperature | 2-8°C, Refrigerator | 2-8°C, Refrigerator | [8] |
Synthesis and Isotopic Labeling Strategy
The synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 requires a multi-step approach, incorporating the deuterium label at a strategic point to ensure stability and high isotopic enrichment. The following represents a plausible and robust synthetic pathway based on established tetrazole chemistry.
Rationale for Synthetic Design
The core of the synthesis involves the construction of the 5-mercaptotetrazole ring and the subsequent alkylation with a deuterated ethanol moiety. The deuterium atoms are introduced via a deuterated starting material, in this case, a deuterated ethanolamine derivative, to ensure the label is in a metabolically stable position and to avoid isotopic scrambling.
Caption: High-level synthetic workflow for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4.
Detailed Experimental Protocol (Illustrative)
This protocol is illustrative, based on established synthetic transformations for tetrazole derivatives. All procedures should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 5-Mercapto-1H-tetrazole sodium salt
-
Reaction Setup: To a solution of sodium hydroxide (1.2 equivalents) in water in a round-bottom flask, add sodium azide (1.1 equivalents) and stir until dissolved.
-
Addition of CS₂: Cool the solution in an ice bath. Slowly add carbon disulfide (1.0 equivalent) dropwise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture. The resulting sodium salt of 5-mercapto-1H-tetrazole can be used directly in the next step or isolated by precipitation with an appropriate solvent if necessary.
Step 2: N-Alkylation with 2-Bromoethanol-d4
-
Reaction Setup: Dissolve the crude 5-mercapto-1H-tetrazole sodium salt from Step 1 in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Alkylation: Add 2-bromoethanol-d4 (1.05 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. Note: Alkylation of the tetrazole-thiolate anion is a critical step, as it is an ambident nucleophile. Reaction conditions such as solvent and temperature must be carefully controlled to favor N-alkylation over S-alkylation.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water. Acidify with dilute HCl to a pH of ~2-3 to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-(5-Mercaptotetrazole-1-yl)ethanol-d4.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to be simplified compared to the unlabeled analog. Key expected signals would include the hydroxyl proton (-OH) and any residual, non-deuterated protons on the ethanol backbone. The absence of signals corresponding to the CH₂ protons of the ethanol group confirms successful deuteration.
-
¹³C NMR: The carbon spectrum will show characteristic signals for the tetrazole ring carbon (typically in the range of 150-165 ppm) and the two carbons of the ethanol side chain.[9][10] The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be of lower intensity.
-
²H NMR: Deuterium NMR can be used to confirm the location of the deuterium labels.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
Tetrazole C=S: ~163 ppm
-
-CD₂-OH: ~55-60 ppm
-
N-CD₂-: ~45-50 ppm
Mass Spectrometry (MS)
MS is critical for confirming the molecular weight and isotopic enrichment.
-
Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method.
-
Expected Result: The mass spectrum should show a prominent molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (150.0513 Da for the neutral molecule).
-
Isotopic Enrichment: The isotopic distribution pattern will confirm the incorporation of four deuterium atoms. The relative abundance of the M+4 peak compared to M, M+1, M+2, and M+3 will allow for the calculation of isotopic purity, which should ideally be ≥98%.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining chemical purity.
-
Rationale: A robust HPLC method is required to separate the target compound from any starting materials, byproducts, or regioisomers (e.g., the S-alkylated product). Reversed-phase HPLC is typically employed for polar compounds like tetrazole derivatives.
Illustrative HPLC Method Protocol:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Purity Assessment: Chemical purity is determined by calculating the peak area percentage of the main component relative to all other observed peaks.
Applications in Drug Development and Research
The primary role of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is as an internal standard in quantitative bioanalysis.
Pharmacokinetic Studies of Flomoxef
Flomoxef is an oxacephem antibiotic used clinically.[11][12] To understand its absorption, distribution, metabolism, and excretion (ADME), sensitive analytical methods are required to measure its concentration, and that of its metabolites, in biological fluids over time.[13][14][15] 2-(5-Mercaptotetrazole-1-yl)ethanol is a known intermediate and potential metabolite. Using the d4-labeled version as an internal standard in an LC-MS/MS assay allows for precise quantification, which is crucial for establishing dosing regimens and evaluating drug safety.[11]
Caption: Bioanalytical workflow using the deuterated internal standard.
Vitamin K-Dependent Carboxylase Inhibition Studies
The parent compound exhibits inhibitory activity against vitamin K-dependent glutamylcarboxylase, an enzyme crucial for the post-translational modification of proteins involved in blood coagulation and bone metabolism.[3][16] In in-vitro enzyme kinetic studies, the deuterated standard can be used to accurately quantify the concentration of the inhibitor in the assay medium, ensuring reliable determination of kinetic parameters like Kᵢ.
Safe Handling and Storage
6.1. Hazard Assessment (Inferred)
No specific safety data sheet (SDS) is available for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. Therefore, it must be handled with the assumption that it possesses hazards similar to structurally related compounds, such as other tetrazole derivatives and mercaptans.
-
Potential Hazards: Based on related compounds, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[17]
-
Recommendation: Handle only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
6.2. Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[8]
-
Stability: The compound is expected to be stable under the recommended storage conditions. The carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, so the deuterated label is not expected to exchange under normal conditions.
Conclusion
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 represents a specialized chemical tool of high value to the pharmaceutical sciences. Its utility as a stable, isotopically labeled internal standard is paramount for the development of robust and accurate bioanalytical methods. A thorough understanding of its chemical properties, a well-designed synthetic strategy, and comprehensive analytical characterization are the cornerstones for its effective application in advancing drug development programs, particularly in the fields of antibiotic pharmacokinetics and enzyme inhibition research.
References
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available from: [Link]
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PubMed. (n.d.). Vitamin K dependent carboxylation: synthesis and biological properties of tetrazolyl analogues of pentapeptidic substrates. Available from: [Link]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available from: [Link]
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PMC. (n.d.). Population Pharmacokinetic-Pharmacodynamic Target Attainment Analysis of Flomoxef in the Serum and Liver Tissue of Patients Undergoing Hepatic Resection. Available from: [Link]
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PMC. (2025, December 29). Pharmacokinetics and safety of fosfomycin and flomoxef administered as part of neonatal sepsis treatment (NeoSep1 Part 1). Available from: [Link]
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PubMed. (n.d.). [Pharmacokinetics and clinical efficacy of flomoxef in neonates]. Available from: [Link]
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PubMed. (n.d.). [Pharmacokinetic and clinical studies on flomoxef in the perinatal period in obstetrics and gynecology]. Available from: [Link]
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PubMed. (n.d.). [Pharmacokinetic and clinical studies on flomoxef in the pediatric field]. Available from: [Link]
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PubChem. (n.d.). 2-(5-Mercaptotetrazole-1-yl)ethanol. Available from: [Link]
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Beilstein Journals. (2025, July 23). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide. Available from: [Link]
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PMC. (2025, July 23). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Available from: [Link]
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Pharmaffiliates. (n.d.). CAS No : 56610-81-2 | Product Name : 2-(5-Mercaptotetrazole-1-yl)ethanol. Available from: [Link]
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MDPI. (n.d.). Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease. Available from: [Link]
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